9-Octadecenamide, N-(hydroxymethyl)-
Description
9-Octadecenamide, N-(hydroxymethyl)-, is a fatty acid amide derivative characterized by an 18-carbon unsaturated backbone (9-octadecene) and a hydroxymethyl (-CH₂OH) group attached to the amide nitrogen. These compounds often differ in substituents on the amide nitrogen, which significantly influence their physical properties, chemical reactivity, and biological activity .
Properties
CAS No. |
73019-11-1 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(E)-N-(hydroxymethyl)octadec-9-enamide |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h9-10,21H,2-8,11-18H2,1H3,(H,20,22)/b10-9+ |
InChI Key |
RUEGEWYIWRJXNU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecenamide, N-(hydroxymethyl)- typically involves the reaction of octadecenamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods: In industrial settings, the production of 9-Octadecenamide, N-(hydroxymethyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 9-Octadecenamide, N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-Octadecenamide, N-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its amphiphilic nature allows it to interact with lipid bilayers, influencing membrane properties and cellular processes .
Medicine: In medicine, 9-Octadecenamide, N-(hydroxymethyl)- is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent and may have applications in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products .
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. In cellular systems, it may modulate signaling pathways by interacting with membrane receptors and enzymes, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below summarizes critical differences between 9-Octadecenamide, N-(hydroxymethyl)-, and its analogs based on substituents, molecular weight, and applications:
Q & A
Q. What are the established synthetic routes for 9-Octadecenamide, N-(hydroxymethyl)-, and how do reaction conditions influence yield and purity?
The synthesis typically involves reacting fatty acid derivatives with hydroxylated amines. For example, 9(Z)-octadecenoic acid is treated with oxalyl chloride to form the acyl chloride, followed by reaction with ethanolamine in dichloromethane at 0–5°C to form the amide . Variations in solvent choice (e.g., ethylene dichloride vs. tetrahydrofuran), temperature control (±5°C), and stoichiometric ratios (e.g., 10-fold excess of ethanolamine) significantly impact purity (>98% by LC/MS) and yield (33–97%) . Excess reagents are removed via vacuum evaporation, and purification employs flash chromatography on silica gel with ethyl acetate .
Q. How can researchers confirm the structural identity of 9-Octadecenamide, N-(hydroxymethyl)- using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance, the NIST database provides reference mass spectra (NIST MS number: 229466) for validation . Infrared (IR) spectroscopy can verify functional groups like the amide bond (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3300 cm⁻¹) . High-resolution LC/MS is recommended to confirm molecular weight (e.g., C₃₆H₇₁NO₄, MW 581.95) and detect impurities .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported synthetic protocols for hydroxylated amide derivatives?
Contradictions arise in reaction times (4–12 hours) and reagent choices (e.g., oxalyl chloride vs. fatty acid chlorides). Systematic optimization involves:
- Temperature control : Maintaining 0–5°C during acylation prevents side reactions like hydrolysis .
- Catalyst screening : Triethylamine enhances nucleophilic substitution in amine reactions .
- Post-reaction treatments : Refluxing with KOH (3 N) ensures complete deprotection of intermediates . Comparative studies using HPLC to track byproducts are essential for protocol validation .
Q. How does the stereochemistry of 9-Octadecenamide, N-(hydroxymethyl)- affect its biological activity in lipid signaling pathways?
The (Z)-configuration (cis double bond at C9) is critical for interaction with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism . Pharmacological analogs (e.g., KDS-5104) with methyl substitutions on the ethanolamine moiety show enhanced hydrolysis resistance and anorexiant properties in vivo . Advanced studies use chiral chromatography and X-ray crystallography to correlate stereochemical purity (e.g., (1S,2S,3R) configuration in ceramide NP derivatives) with receptor binding .
Q. What methodologies are recommended for analyzing the stability of 9-Octadecenamide, N-(hydroxymethyl)- under varying pH and temperature conditions?
Accelerated stability studies involve:
- Thermal stress : Heating samples to 40–60°C and monitoring degradation via TLC or HPLC .
- pH stability : Incubating in buffered solutions (pH 3–9) and quantifying hydrolyzed products (e.g., free fatty acids) .
- Light sensitivity : UV-Vis spectroscopy to detect photo-oxidation of the unsaturated bond . Storage recommendations include inert atmospheres (N₂) and desiccants to prevent moisture-induced hydrolysis .
Data Gaps and Research Challenges
Q. Why is there limited thermodynamic data (e.g., melting point, solubility) for 9-Octadecenamide, N-(hydroxymethyl)-, and how can researchers address this?
Existing data describe it as a "crystalline solid" with low aqueous solubility but solubility in chlorofor m or ether . Differential Scanning Calorimetry (DSC) can measure melting points, while Hansen solubility parameters predict solvent compatibility . Collaborative efforts to submit experimental data to repositories like NIST Chemistry WebBook are encouraged .
Q. How can researchers reconcile conflicting safety data between academic studies and industrial safety sheets?
Academic protocols emphasize barrier creams and gloves for skin protection during synthesis , while industrial SDS documents lack detailed hazard assessments . Cross-referencing REACH regulations (EC 1907/2006) and ADR transport guidelines ensures compliance . Toxicity studies using zebrafish or in vitro models (e.g., HaCaT cells) are needed to fill safety data gaps .
Methodological Resources
- Spectral Libraries : NIST Standard Reference Database 69 for MS and IR spectra .
- Synthetic Protocols : Phase-transfer catalysis for azide intermediates and Curtius rearrangement for isocyanate derivatives .
- Analytical Tools : LC/MS for purity validation , chiral columns for stereoisomer separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
